N,4-dimethyl-N-[2-(oxan-4-yl)ethyl]-5-[(2R)-oxolan-2-yl]-1,2,4-triazol-3-amine
Description
N,4-dimethyl-N-[2-(oxan-4-yl)ethyl]-5-[(2R)-oxolan-2-yl]-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with oxane and oxolane groups, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N,4-dimethyl-N-[2-(oxan-4-yl)ethyl]-5-[(2R)-oxolan-2-yl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-18(8-5-12-6-10-20-11-7-12)15-17-16-14(19(15)2)13-4-3-9-21-13/h12-13H,3-11H2,1-2H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCTXLXTKVMMW-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1N(C)CCC2CCOCC2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1N(C)CCC2CCOCC2)[C@H]3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-[2-(oxan-4-yl)ethyl]-5-[(2R)-oxolan-2-yl]-1,2,4-triazol-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Substitution Reactions: The introduction of oxane and oxolane groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of strong bases and specific solvents to facilitate the substitution.
Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane and oxolane groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the substituent groups, potentially converting them into more saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It may be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential to inhibit bacterial or fungal growth.
Anticancer Research: The compound might exhibit cytotoxic effects against cancer cells, making it a candidate for anticancer drug development.
Industry
Agriculture: It could be used in the formulation of pesticides or herbicides due to its potential biological activity.
Pharmaceuticals: As a building block for the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[2-(oxan-4-yl)ethyl]-5-[(2R)-oxolan-2-yl]-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Oxane and Oxolane Derivatives: Compounds containing oxane or oxolane rings, which are often used in medicinal chemistry for their stability and reactivity.
Uniqueness
N,4-dimethyl-N-[2-(oxan-4-yl)ethyl]-5-[(2R)-oxolan-2-yl]-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazole derivatives. Its combination of oxane and oxolane groups with the triazole ring could result in unique interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
